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Compound of Interest

1-[2-
Compound Name: (Trifluoromethyl)phenyl]propan-2-
one
Cat. No.: B109658
\ v

An In-depth Technical Guide to 1-[2-(Trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[2-
(trifluoromethyl)phenyl]propan-2-one, a fluorinated aromatic ketone of significant interest in
medicinal chemistry and drug development. This document details its chemical and physical
properties, provides an illustrative synthesis protocol, and outlines its primary applications and
safety considerations.

Chemical and Physical Properties

1-[2-(Trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by a
propan-2-one moiety attached to a phenyl ring substituted with a trifluoromethyl group at the
ortho position. The presence of the trifluoromethyl group significantly influences the
compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable
building block in the synthesis of more complex molecules.[1]

The key physicochemical properties of 1-[2-(trifluoromethyl)phenyl]propan-2-one are
summarized in the table below. It is important to note that while some physical properties like
boiling and melting points are not readily available in the provided search results, the
fundamental identifiers have been consistently reported.
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Property Value Source
CAS Number 21235-67-6 [2][3]
Molecular Formula C10HoF30 [2][3]
Molecular Weight 202.17 g/mol [21[31[4]
1-(2-
Synonyms (Trifluoromethyl)phenyl)aceton  [1]
e

Room Temperature, Sealed in

Storage Temperature Dry Conditions [4]15]
Boiling Point No data available [2]
Flash Point No data available [2]
Solubility No data available [2]

Synthesis Protocol

While a specific protocol for the synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-one was
not found, a general and industrially relevant method for a closely related isomer, 1-(3-
trifluoromethyl)phenyl-propan-2-one, is well-documented. This process involves the reaction of
a diazonium salt with isopropenyl acetate.[6][7] The following is a representative protocol
adapted from this known synthesis, which can serve as a starting point for the synthesis of the
2-trifluoromethyl isomer.

Objective: To synthesize 1-(Aryl-trifluoromethyl)phenyl-propan-2-one via a diazonium salt
coupling reaction.

Materials:
e m-Trifluoromethylaniline
e 37% (w/w) Aqueous Hydrochloric Acid

e Sodium Nitrite
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 Isopropenyl Acetate

e Cuprous Chloride (Catalyst)

e Cupric Chloride Dihydrate (Catalyst)
e Sodium Acetate Trihydrate

» Acetone

e Methylene Chloride

o Water

e |ce Bath

Flask with stirrer and dripping funnel
Methodology:
e Diazonium Salt Formation:

o In a flask equipped with a stirrer and dripping funnel, combine 220 mL of water and 180 g
of 37% (w/w) aqueous hydrochloric acid.

o Cool the mixture to 10°C using an ice bath.
o Slowly add 97 grams (0.602 moles) of m-trifluoromethylaniline.
o Further cool the mixture to 5°C.

o Slowly add a pre-prepared aqueous solution of 42.2 g (0.612 moles) of sodium nitrite in
150 mL of water, maintaining the temperature at 5°C.

o Stir the reaction mixture for 30 minutes to ensure the complete formation of the diazonium
salt.

e Coupling Reaction:
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o In a separate reaction vessel, prepare a mixture of 90 mL of water, 1.35 g (0.014 moles) of
cuprous chloride, 2.30 g (0.013 moles) of cupric chloride dihydrate, 50 mL of acetone, 40.8
g (0.300 moles) of sodium acetate trihydrate, and 23 g (0.230 moles) of isopropenyl
acetate.[6]

o Maintain the temperature of this mixture at 30°C.

o Slowly pour the previously prepared diazonium salt solution into this mixture over a period
of 30 minutes.

o After the addition is complete, continue stirring for an additional 30 minutes.

o Work-up and Isolation:
o Cool the reaction mixture to 20°C.
o Add 50 mL of methylene chloride to the mixture to extract the organic product.
o Separate the organic and aqueous layers.

o The crude product in the organic layer can be further purified, for example, through
distillation under vacuum or by forming a bisulfite complex.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process described above.

2-(Trifluoromethyl)aniline
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Caption: A workflow diagram illustrating the synthesis of 1-[2-(trifluoromethyl)phenyl]propan-
2-one.

Applications in Research and Drug Development

1-[2-(Trifluoromethyl)phenyl]propan-2-one serves several critical roles in the pharmaceutical
and chemical industries:

o Analytical Reference Standard: It is utilized as a fully characterized chemical compound and
a reference standard for the Active Pharmaceutical Ingredient (API) Fenfluramine.[3] This is
essential for analytical method development, validation, and quality control during the
synthesis and formulation stages of drug development.[3]

 Intermediate in Organic Synthesis: As a fluorinated ketone, it is a versatile intermediate. The
trifluoromethyl group can enhance the metabolic stability and binding affinity of derivative
compounds, making it a valuable precursor for creating novel drug candidates.[1]

Safety and Handling

Proper handling of 1-[2-(trifluoromethyl)phenyl]propan-2-one is crucial to ensure laboratory
safety. The following precautions are recommended based on available safety data sheets for
this and structurally similar compounds:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection
(safety glasses or face shield), and clothing to prevent skin and eye contact.[3][9]

» Ventilation: All handling should be performed in a well-ventilated area, such as a chemical
fume hood, to avoid the inhalation of vapors.[2][8]

o Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated
place.[2][9]

o First Aid:
o In case of skin contact: Wash off with soap and plenty of water.[10]

o In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and
consult a physician.[10]
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o If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen and seek
medical attention.[2]

o If swallowed: Rinse mouth with water and consult a physician.[10]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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